2,3-Dichlorobenzyl bromide
Overview
Description
2,3-Dichlorobenzyl bromide is an organic compound with the molecular formula C7H5BrCl2. It is a derivative of benzyl bromide, where two chlorine atoms are substituted at the 2nd and 3rd positions of the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
2,3-Dichlorobenzyl bromide, like other benzyl bromides, is a type of alkylating agent. These compounds can react with a variety of biological targets, including nucleophilic sites on proteins and nucleic acids .
Mode of Action
The bromine atom in this compound is a good leaving group, which makes this compound highly reactive. It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile, a species that donates an electron pair .
Action Environment
The action, efficacy, and stability of this compound would likely be influenced by various environmental factors, including temperature, pH, and the presence of other chemical species. For example, it might be more stable and less reactive at low temperatures and in non-polar environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzyl bromide can be synthesized through the bromination of 2,3-dichlorotoluene. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator or under photochemical conditions. The reaction proceeds via a free radical mechanism, where the benzylic position of 2,3-dichlorotoluene is brominated to form this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound can be optimized using continuous flow photochemical reactors. This method allows for efficient mass utilization and high throughput, reducing the environmental impact and improving safety .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, forming corresponding substituted products.
Oxidation: The compound can be oxidized to form 2,3-dichlorobenzaldehyde or 2,3-dichlorobenzoic acid under appropriate conditions.
Reduction: Reduction reactions can convert the bromide to 2,3-dichlorotoluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium alkoxides (RO-Na+) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: 2,3-Dichlorobenzaldehyde, 2,3-Dichlorobenzoic acid.
Reduction: 2,3-Dichlorotoluene.
Scientific Research Applications
2,3-Dichlorobenzyl bromide is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Employed in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 3,4-Dichlorobenzyl bromide
- 2,4-Dichlorobenzyl chloride
- 2,6-Dichlorobenzyl bromide
Comparison: 2,3-Dichlorobenzyl bromide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and the types of products formed in chemical reactions. Compared to its analogs, such as 3,4-dichlorobenzyl bromide and 2,6-dichlorobenzyl bromide, the 2,3-dichloro substitution pattern provides distinct steric and electronic effects, making it suitable for specific synthetic applications .
Biological Activity
2,3-Dichlorobenzyl bromide (DCBB) is an organic compound characterized by its molecular formula CHBrCl and CAS number 57915-78-3. This compound features a benzene ring with two chlorine atoms at the 2 and 3 positions and a bromomethyl group at the 1 position. Its unique structure contributes to its biological activity, particularly in antimicrobial and potential anticancer applications.
DCBB is classified as a halogenated aromatic compound. It is sparingly soluble in water but more soluble in organic solvents like ethanol and acetone. The presence of electron-withdrawing chlorine groups enhances its reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Synthesis Methods:
- Nucleophilic Substitution: DCBB can be synthesized through the reaction of dichlorobenzyl alcohol with bromine.
- Oxidative Coupling: This method involves coupling reactions that incorporate DCBB into more complex organic molecules.
Antimicrobial Properties
Research indicates that DCBB exhibits significant antimicrobial activity against various bacterial strains. Its lipophilic nature suggests potential interactions with cellular membranes, which may lead to disruption of bacterial cell walls or membranes, ultimately resulting in cell death.
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Note: Values are indicative and may vary based on experimental conditions.
Anticancer Potential
Recent studies have explored the anticancer potential of compounds similar to DCBB. For instance, derivatives of dichlorobenzyl compounds have shown promising antiproliferative activities against various cancer cell lines in vitro. The National Cancer Institute (NCI) has evaluated several compounds with structural similarities to DCBB across a panel of cancer types, revealing significant growth inhibition .
Table 2: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | MDA-MB-231 (Breast) | 0.055 |
Compound B | DU-145 (Prostate) | 0.073 |
Compound C | OVCAR-3 (Ovarian) | 0.046 |
IC50 values indicate the concentration required to inhibit cell growth by 50%.
The biological activity of DCBB can be attributed to its interaction with cellular components:
- Cell Membrane Disruption: The lipophilicity of DCBB allows it to integrate into lipid membranes, potentially disrupting their integrity.
- Inhibition of Cellular Functions: Similar compounds have been shown to interfere with microtubule dynamics, leading to apoptosis in cancer cells through mechanisms involving autophagy and mitotic arrest .
Case Studies
- Antimicrobial Study: A study conducted on the efficacy of DCBB against common pathogens demonstrated its potential as a disinfectant agent. The results indicated that DCBB could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Research: A focused series on N2-dichlorobenzyl derivatives revealed that compounds similar to DCBB exhibited potent antiproliferative effects across multiple cancer cell lines, suggesting that modifications to the dichlorobenzyl structure could enhance therapeutic efficacy .
Properties
IUPAC Name |
1-(bromomethyl)-2,3-dichlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIGUZZDWGININ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370384 | |
Record name | 2,3-dichlorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57915-78-3 | |
Record name | 2,3-dichlorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-2,3-dichlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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